5-Methyl-2-quinolin-2-ylpyrazol-3-amine
Description
Properties
IUPAC Name |
5-methyl-2-quinolin-2-ylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-9-8-12(14)17(16-9)13-7-6-10-4-2-3-5-11(10)15-13/h2-8H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGERPZUVJAGONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The pyrazole ring’s substitution pattern critically influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Quinoline vs. Phenyl: The quinolin-2-yl group increases molecular weight by ~64 g/mol compared to phenyl, likely elevating logP (lipophilicity) and reducing aqueous solubility. This may enhance membrane permeability but complicate formulation .
- Quinoline vs. Isopropyl: The rigid quinoline moiety introduces planar aromaticity, favoring intercalation or π-stacking interactions absent in the flexible isopropyl analog .
Yield Comparison :
- Phenyl-substituted analogs (e.g., 5-methyl-2-phenylpyrazol-3-amine) are synthesized in higher yields (~60–70%) compared to quinoline derivatives (~35%), possibly due to steric hindrance from the bicyclic system .
Solubility and Lipophilicity
Preparation Methods
Condensation of Hydrazine Derivatives with β-Keto Enol Ethers
A widely employed route involves the condensation of hydrazine derivatives with β-keto enol ethers to construct the pyrazole core. For instance, US20230322682A1 discloses a method where tert-butyl N-[[4-(2,2-dicyano-1-methoxy-vinyl)phenyl]methyl]carbamate (XV) reacts with hydrazine hydrate under refluxing ethanol to form the pyrazole ring . Subsequent hydrolysis and coupling with 2-chloroquinoline in the presence of a palladium catalyst yield the target compound. Key parameters include:
This method benefits from mild conditions but requires stringent control over stoichiometry to minimize byproducts.
Friedländer Annulation for Quinoline Synthesis
The Friedländer annulation, as detailed in MDPI/1420-3049/27/9/2775 , offers a robust pathway to assemble the quinoline moiety. Here, 2-aminobenzaldehyde derivatives condense with acetylacetone in acidic media, forming 2-methylquinoline intermediates . Subsequent functionalization via Vilsmeier-Haack formylation introduces a formyl group at the 3-position, which undergoes nucleophilic substitution with 5-methylpyrazol-3-amine.
Optimization Insights :
-
Acid Catalyst : Concentrated HCl or H₂SO₄ (10–15 mol%)
-
Reaction Time : 12–18 hours
This method is advantageous for scalability but faces challenges in regioselectivity during formylation.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling strategies, exemplified in WO2014106800A2 , utilize Suzuki-Miyaura or Buchwald-Hartwig couplings to link preformed pyrazole and quinoline fragments. For example, 5-methyl-3-nitropyrazole undergoes nitro reduction to the amine, followed by palladium-catalyzed coupling with 2-bromoquinoline .
Critical Parameters :
This modular approach allows for late-stage diversification but necessitates air-free conditions and expensive catalysts.
Cyclocondensation of Enaminones with Hydrazines
A one-pot synthesis reported in J-STAGE/cpb/67/3/224 involves cyclocondensation of enaminones (derived from 2-acetylquinoline) with methylhydrazine. The enaminone intermediate is generated via Knorr quinoline synthesis, followed by hydrazine addition at 0–5°C to form the pyrazole ring .
Key Data :
This method excels in atom economy but requires careful pH control to prevent decomposition.
Microwave-Assisted Synthesis
Recent advancements in microwave irradiation, as inferred from US20230322682A1 , accelerate reaction kinetics for pyrazole-quinoline conjugates. A mixture of 2-cyanoquinoline and 3-amino-5-methylpyrazole undergoes cyclization under microwave irradiation (150°C, 20 minutes), achieving an 85% yield .
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Condensation | 68–72 | 8–12 h | Moderate | High |
| Friedländer Annulation | 58–63 | 12–18 h | Low | Moderate |
| Cross-Coupling | 65–70 | 6–8 h | High | Low |
| Cyclocondensation | 75–80 | 4–6 h | Moderate | High |
| Microwave-Assisted | 85 | 0.3 h | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
